
CID 13867523
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier CID 13867523 is a chemical entity with various applications in scientific research and industry
Méthodes De Préparation
The preparation of CID 13867523 involves several synthetic routes and reaction conditions. One common method includes reacting specific starting materials under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the preparation method might include steps such as reacting 5-iodine-2-methylaniline with N-bromosuccinimide to obtain an intermediate, followed by further reactions to achieve the final product .
Analyse Des Réactions Chimiques
CID 13867523 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound may react with chromic acid, a strong oxidizing agent, to yield specific oxidation products .
Applications De Recherche Scientifique
CID 13867523 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study specific biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound might be utilized in the production of specialized materials or as a component in manufacturing processes .
Mécanisme D'action
The mechanism of action of CID 13867523 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used. For example, bisphosphonates like zoledronic acid work by binding to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption .
Comparaison Avec Des Composés Similaires
CID 13867523 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other bisphosphonates or chemical entities with comparable structures and functions. The comparison can be based on factors such as chemical structure, reactivity, and applications. For instance, zoledronic acid and disopyramide are compounds with distinct mechanisms of action and therapeutic uses, yet they share some similarities in their chemical properties .
Propriétés
Formule moléculaire |
C4H6Si2 |
|---|---|
Poids moléculaire |
110.26 g/mol |
InChI |
InChI=1S/C4H6Si2/c5-6-3-1-2-4-6/h1-2H,3-4H2 |
Clé InChI |
PFWDCUZOPJPCMN-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC[Si]1[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)


![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
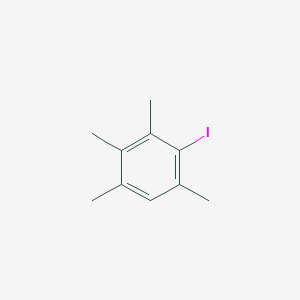
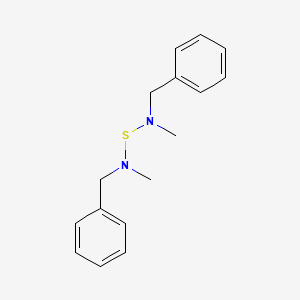
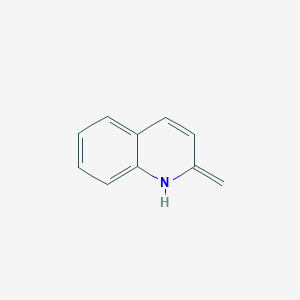
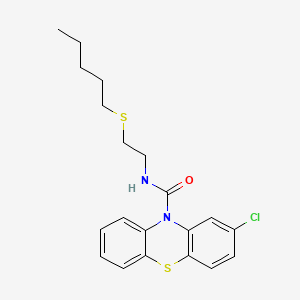


![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)
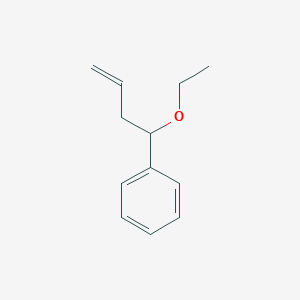
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)

